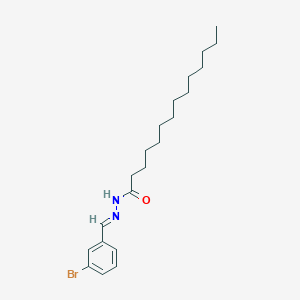

N'-(3-Bromobenzylidene)tetradecanohydrazide

Description

N’-(3-Bromobenzylidene)tetradecanohydrazide is an organic compound with the molecular formula C21H33BrN2O It is a hydrazone derivative, characterized by the presence of a bromobenzylidene group attached to a tetradecanohydrazide backbone

Properties

CAS No. |

769143-54-6 |

|---|---|

Molecular Formula |

C21H33BrN2O |

Molecular Weight |

409.4 g/mol |

IUPAC Name |

N-[(E)-(3-bromophenyl)methylideneamino]tetradecanamide |

InChI |

InChI=1S/C21H33BrN2O/c1-2-3-4-5-6-7-8-9-10-11-12-16-21(25)24-23-18-19-14-13-15-20(22)17-19/h13-15,17-18H,2-12,16H2,1H3,(H,24,25)/b23-18+ |

InChI Key |

PHDWZLAOHIBULD-PTGBLXJZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)Br |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(3-Bromobenzylidene)tetradecanohydrazide can be synthesized through a condensation reaction between 3-bromobenzaldehyde and tetradecanohydrazide. The reaction typically involves the following steps:

Preparation of Tetradecanohydrazide: Tetradecanoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with hydrazine hydrate to form tetradecanohydrazide.

Condensation Reaction: The prepared tetradecanohydrazide is then reacted with 3-bromobenzaldehyde in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is stirred for several hours until the formation of N’-(3-Bromobenzylidene)tetradecanohydrazide is complete.

Industrial Production Methods

While specific industrial production methods for N’-(3-Bromobenzylidene)tetradecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Bromobenzylidene)tetradecanohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The hydrazone group can be reduced to the corresponding hydrazine using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form corresponding oximes or other oxidation products using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Reduction Reactions: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol, methanol).

Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., water, acetic acid).

Major Products Formed

Substitution Reactions: Substituted benzylidene derivatives.

Reduction Reactions: Corresponding hydrazine derivatives.

Oxidation Reactions: Oximes and other oxidation products.

Scientific Research Applications

N’-(3-Bromobenzylidene)tetradecanohydrazide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and anticancer properties. It can interact with biological macromolecules, such as proteins and nucleic acids.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(3-Bromobenzylidene)tetradecanohydrazide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

N’-(3-Bromobenzylidene)tetradecanohydrazide can be compared with other similar compounds, such as:

N’-(2-Bromobenzylidene)tetradecanohydrazide: Similar structure but with the bromine atom in a different position on the benzylidene group.

N’-(3-Chlorobenzylidene)tetradecanohydrazide: Similar structure but with a chlorine atom instead of bromine.

N’-(3-Nitrobenzylidene)tetradecanohydrazide: Similar structure but with a nitro group instead of bromine.

Uniqueness

N’-(3-Bromobenzylidene)tetradecanohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing new compounds with specific properties for various applications.

Biological Activity

N'-(3-Bromobenzylidene)tetradecanohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C21H33BrN2O

- Molecular Weight : 414.41 g/mol

- Linear Formula : C21H33BrN2O

The structure of N'-(3-Bromobenzylidene)tetradecanohydrazide features a bromobenzylidene moiety linked to a tetradecanohydrazide chain, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that N'-(3-Bromobenzylidene)tetradecanohydrazide exhibits several biological activities, particularly in the context of cancer research and antimicrobial properties.

Cytotoxicity

A study examining the cytotoxic effects of various hydrazone derivatives revealed that compounds similar to N'-(3-Bromobenzylidene)tetradecanohydrazide demonstrated significant cytotoxicity against various cancer cell lines. The compound's cytotoxicity was evaluated using the MTT assay, which measures cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (Leukemia) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These results indicate that N'-(3-Bromobenzylidene)tetradecanohydrazide has potent activity against cancer cells, suggesting its potential as an anticancer agent.

The mechanisms underlying the cytotoxic effects of N'-(3-Bromobenzylidene)tetradecanohydrazide may involve:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through the activation of caspases.

- Inhibition of Cell Proliferation : It may interfere with cell cycle progression, leading to reduced proliferation rates in sensitive cell lines.

- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

Antimicrobial Activity

In addition to its anticancer properties, N'-(3-Bromobenzylidene)tetradecanohydrazide has shown promising antimicrobial activity against various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activities of hydrazone derivatives, including N'-(3-Bromobenzylidene)tetradecanohydrazide. For instance:

- Study on Cytotoxic Effects : A research team conducted experiments on a panel of cancer cell lines and found that N'-(3-Bromobenzylidene)tetradecanohydrazide exhibited significant cytotoxicity, particularly in leukemia and breast cancer models.

- Antimicrobial Efficacy Study : Another study assessed the antimicrobial properties of this compound against common bacterial and fungal strains, demonstrating its effectiveness and potential as a therapeutic agent.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.